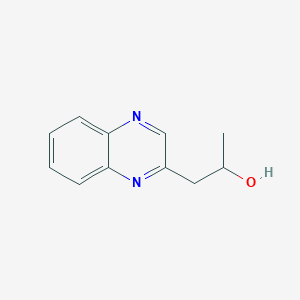
1-(Quinoxalin-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinoxalin-2-yl)propan-2-ol is an organic compound featuring a quinoxaline ring attached to a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Quinoxalin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(quinoxalin-2-yl)propan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process allows for the efficient reduction of the ketone to the alcohol under controlled hydrogen pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Quinoxalin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(quinoxalin-2-yl)propan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-(quinoxalin-2-yl)propan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride derivative.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products
Oxidation: 1-(Quinoxalin-2-yl)propan-2-one.
Reduction: 1-(Quinoxalin-2-yl)propan-2-amine.
Substitution: 1-(Quinoxalin-2-yl)propan-2-yl chloride.
Applications De Recherche Scientifique
1-(Quinoxalin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoxaline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism by which 1-(Quinoxalin-2-yl)propan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(Quinoxalin-2-yl)propan-2-ol can be compared with other quinoxaline derivatives, such as:
1-(Quinoxalin-2-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
1-(Quinoxalin-2-yl)methanol: Contains a methanol group, making it a simpler analog.
1-(Quinoxalin-2-yl)propan-2-one: The ketone analog, which is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-quinoxalin-2-ylpropan-2-ol |
InChI |
InChI=1S/C11H12N2O/c1-8(14)6-9-7-12-10-4-2-3-5-11(10)13-9/h2-5,7-8,14H,6H2,1H3 |
Clé InChI |
GBQKVVLJPPMPNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=NC2=CC=CC=C2N=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


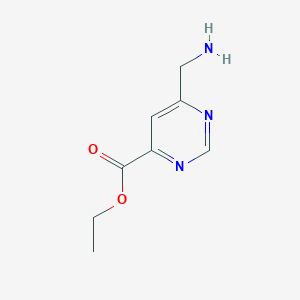
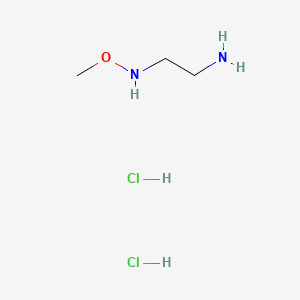
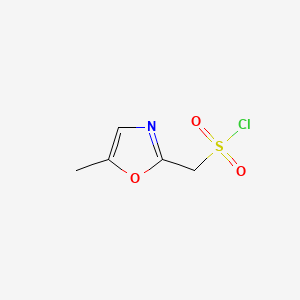
![Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B13523898.png)
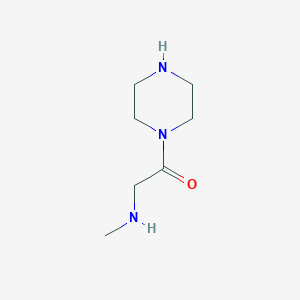
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
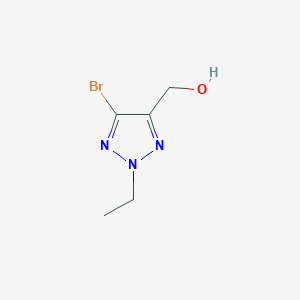


amine](/img/structure/B13523951.png)
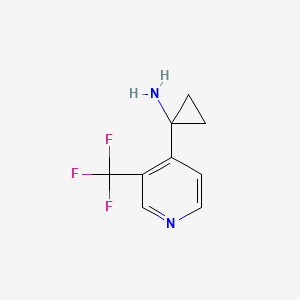

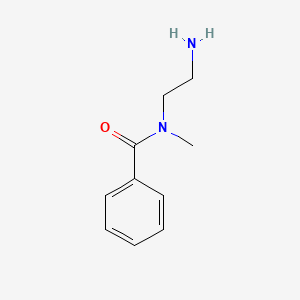
![tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)
